molecular formula C10H20O6 B1591003 Butyl-a-D-glucopyranoside CAS No. 25320-93-8

Butyl-a-D-glucopyranoside

Cat. No.: B1591003
CAS No.: 25320-93-8
M. Wt: 236.26 g/mol
InChI Key: BZANQLIRVMZFOS-UHFFFAOYSA-N
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Description

Butyl-a-D-glucopyranoside is a type of alkyl glucoside, which is a non-ionic surfactant. These compounds are known for their amphipathic nature, meaning they possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. This characteristic makes them useful in various applications, including cleaning products, food and cosmetic ingredients, drug carriers, and solvents for membrane proteins .

Mechanism of Action

Target of Action

Butyl-a-D-glucopyranoside is a versatile carbohydrate derivative that is extensively employed in the field of biomedicine . It functions as a non-ionic surfactant, playing a significant role in enhancing solubility and stability in drug formulations .

Mode of Action

The interaction of this compound with its targets primarily involves enhancing the solubility and stability of drug formulations . This compound is synthesized via reverse hydrolysis reactions catalyzed by the N189F dalcochinase mutant .

Biochemical Pathways

This compound affects the biochemical pathways involved in drug delivery systems, biotechnological explorations, and pharmaceutical analysis . It is synthesized via reverse hydrolysis or by transglucosylation reactions . The enzyme-catalyzed reactions under mild conditions have gained considerable attention due to their regio- and stereo-selectivity .

Pharmacokinetics

It is known that this compound plays a significant role in enhancing the solubility and stability of drug formulations , which could indirectly influence its pharmacokinetic properties.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve enhancing the therapeutic potential of drugs . This enhancement can render it invaluable in the treatment of numerous ailments, encompassing cancer, diabetes, and neurodegenerative disorders .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound involves non-aqueous reaction systems, namely organic solvents, ionic liquids, and co-solvent mixtures . These factors can significantly impact the compound’s action and its overall effectiveness.

Biochemical Analysis

Biochemical Properties

Butyl-a-D-glucopyranoside plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These effects are exerted at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors . This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are complex . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butyl-a-D-glucopyranoside typically involves the reaction of glucose with butanol. This process can be catalyzed by enzymes such as β-glucosidase in organic solvents or ionic liquids. The reaction conditions often include a temperature of around 30°C and the presence of specific co-solvents to enhance the yield .

Industrial Production Methods: Industrial production of this compound may involve similar enzymatic processes but on a larger scale. The use of engineered enzymes and optimized reaction conditions can significantly improve the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: Butyl-a-D-glucopyranoside can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents include halogens or other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Butyl-a-D-glucopyranoside has a wide range of scientific research applications, including:

Comparison with Similar Compounds

  • Octyl-a-D-glucopyranoside
  • Decyl-a-D-glucopyranoside
  • Hexyl-a-D-glucopyranoside

Comparison: Butyl-a-D-glucopyranoside is unique in its balance of hydrophilic and hydrophobic properties, making it particularly effective as a surfactant. Compared to its longer-chain counterparts like octyl-a-D-glucopyranoside and decyl-a-D-glucopyranoside, this compound may offer different solubility and stability characteristics, which can be advantageous in specific applications .

Properties

IUPAC Name

2-butoxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O6/c1-2-3-4-15-10-9(14)8(13)7(12)6(5-11)16-10/h6-14H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZANQLIRVMZFOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1C(C(C(C(O1)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90559779
Record name Butyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25320-93-8
Record name Butyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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